4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethoxyphenyl group attached to a piperazine ring, which is further connected to a pyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethoxyphenylboronic acid and the piperazine-pyrimidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine
- 6-Chloro-2-ethyl-N-[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]benzyl]imidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine is unique due to its specific combination of a trifluoromethoxyphenyl group and a piperazine ring attached to a pyrimidine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H19F3N4O |
---|---|
Molecular Weight |
352.35 g/mol |
IUPAC Name |
4-methyl-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H19F3N4O/c1-13-10-16(22-12-21-13)24-8-6-23(7-9-24)11-14-2-4-15(5-3-14)25-17(18,19)20/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
ZQRCIUWNLUJBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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